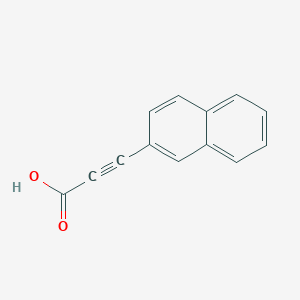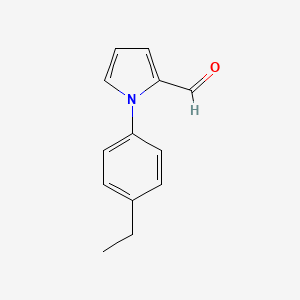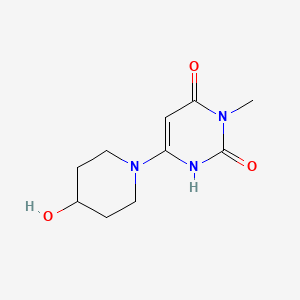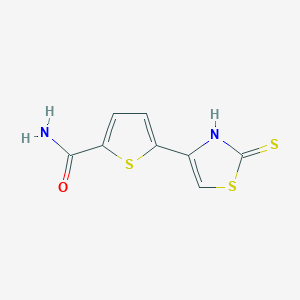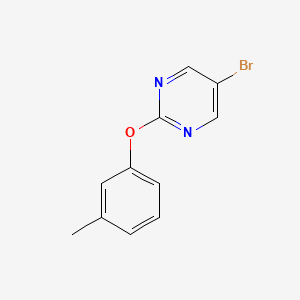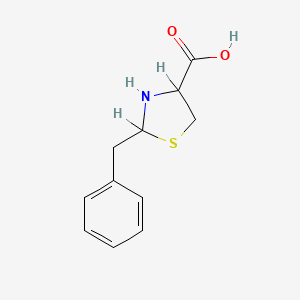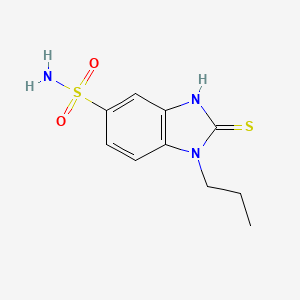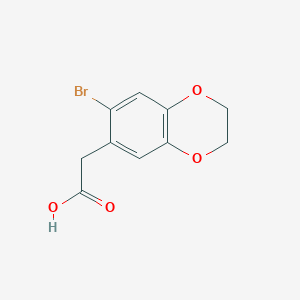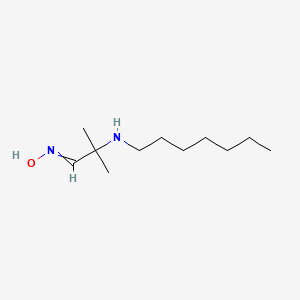![molecular formula C14H16N2S B1334832 (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine CAS No. 838-97-1](/img/structure/B1334832.png)
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine: is an organic compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . This compound features a benzylamine structure with a thiomethyl group, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biological molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent . Its structural features allow it to interact with cellular targets and disrupt biological processes .
Industry: The compound finds applications in the production of dyes , polymers , and specialty chemicals . Its reactivity and stability make it suitable for various industrial processes .
Análisis Bioquímico
Biochemical Properties
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in redox reactions, such as oxidoreductases, by acting as a substrate or inhibitor. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can activate transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, affecting cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and subsequently localized to specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can modulate gene expression and chromatin structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine typically involves the reaction of 4-aminobenzyl chloride with 4-mercaptomethylphenylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or crystallization can enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products:
Sulfoxides and sulfones: from oxidation reactions
Amine derivatives: from reduction reactions
Substituted benzylamine derivatives: from substitution reactions
Mecanismo De Acción
The mechanism of action of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
- (4-{[(4-Methylbenzyl)thio]methyl}phenyl)amine
- (4-{[(4-Chlorobenzyl)thio]methyl}phenyl)amine
- (4-{[(4-Nitrobenzyl)thio]methyl}phenyl)amine
Comparison: Compared to its analogs, (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine exhibits unique properties due to the presence of the amino group . This functional group enhances its reactivity and binding affinity to biological targets, making it more effective in biological and medicinal applications . The amino group also allows for further chemical modifications, expanding its utility in various fields .
Propiedades
IUPAC Name |
4-[(4-aminophenyl)methylsulfanylmethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYMYRVMTQDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
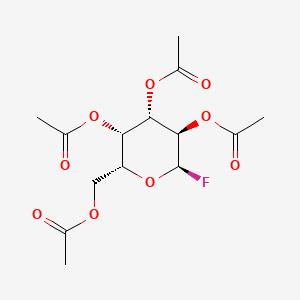
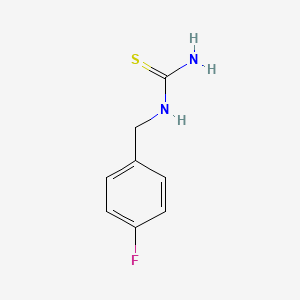
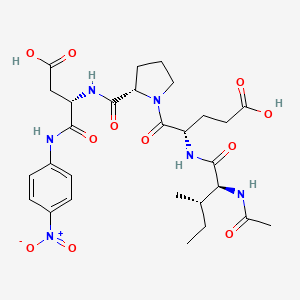
![pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde](/img/structure/B1334753.png)
![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)
